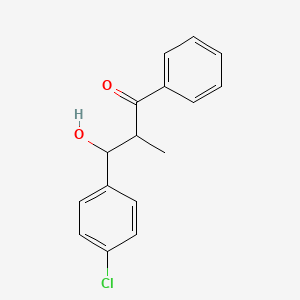![molecular formula C17H12N4 B11848475 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 77746-92-0](/img/structure/B11848475.png)
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with formic acid and hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using orthophosphoric acid to yield 1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further cyclized to form the desired pyrazolo[3,4-D]pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods prioritize high yield, atom efficiency, and the use of environmentally friendly reagents. One-pot synthesis techniques, such as the use of microwave-assisted or grinding methods, are commonly employed to enhance reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-D]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[3,4-D]pyrimidines with diverse functional groups .
科学的研究の応用
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK2 active site, contributing to its inhibitory activity .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional substituents.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine, with similar structural features but different reactivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[3,4-D]pyrimidine core, offering unique biological activities.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of phenyl groups, which enhance its chemical stability and biological activity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
特性
CAS番号 |
77746-92-0 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC名 |
1,3-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-18-12-19-17(15)21(20-16)14-9-5-2-6-10-14/h1-12H |
InChIキー |
QIIWOPAYXIJGMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC=NC=C23)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




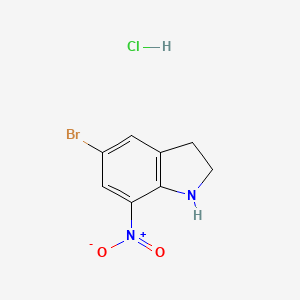
![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)

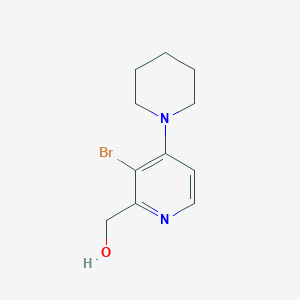


![3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848447.png)
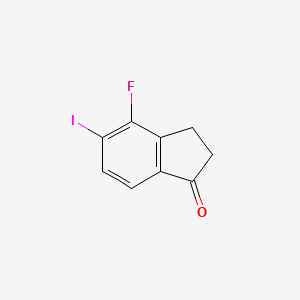

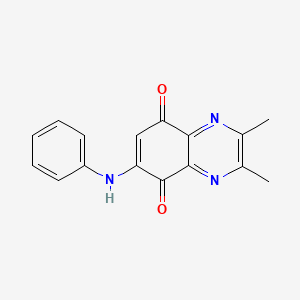
![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
